molecular formula C6H4Cl2O B580965 2,5-Dichlorophenol-3,4,6-d3 CAS No. 1219803-68-5

2,5-Dichlorophenol-3,4,6-d3

Cat. No. B580965
CAS RN: 1219803-68-5
M. Wt: 166.015
InChI Key: RANCECPPZPIPNO-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorophenol-3,4,6-d3 (2,5-DCP-d3) is a stable, deuterated chlorinated phenol. It has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is a useful tool for investigating the structure and function of biological molecules and can be used to study the effects of environmental toxins.

Scientific Research Applications

Environmental Risk Assessment

2,5-Dichlorophenol-3,4,6-d₃ (2,5-DCP-d₃) has been studied in ecological risk assessments. Researchers have applied a tiered approach to evaluate its potential impact on Chinese surface waters . The results indicate that 2,5-DCP-d₃ poses negligible or de minimis risk in most regions, but the risks vary across different river basins. Understanding its behavior in aquatic ecosystems is crucial for environmental management.

Analytical Chemistry

In analytical chemistry, 2,5-DCP-d₃ serves as an internal standard for quantification. Researchers use it alongside other chlorophenols to validate analytical methods and ensure accurate measurements. Its stable isotopic composition aids in calibration and quality control during gas chromatography-mass spectrometry (GC-MS) analyses .

properties

IUPAC Name

2,5-dichloro-3,4,6-trideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANCECPPZPIPNO-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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